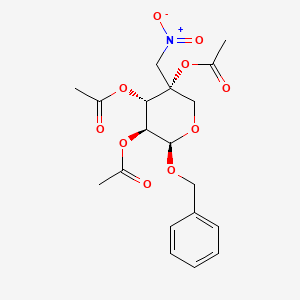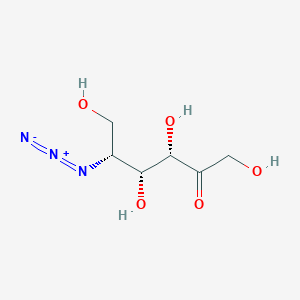
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose (BTA-NMP) is a nitro-derivatized sugar that has been used in a number of scientific research applications. It is an important intermediate in the synthesis of various compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BTA-NMP has also been used as a reagent in bioconjugation, as a dye for fluorescence microscopy, and as a fluorescent label for immunoassays.
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study utilizing LC-MS/MS explored the degradation processes of nitisinone and its by-products, focusing on stability and degradation pathways in various conditions. This kind of analysis is essential for understanding the chemical stability and potential environmental impact of synthetic compounds (Barchańska et al., 2019).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Research on benzene-1,3,5-tricarboxamide (BTA) highlights its significance in supramolecular chemistry, demonstrating its applications ranging from nanotechnology to biomedical fields due to its self-assembly into nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Advanced Oxidation Processes for Acetaminophen Degradation
A review on the degradation of acetaminophen by advanced oxidation processes covers the kinetics, mechanisms, and by-products of the process, providing insights into the environmental impact and treatment of pharmaceutical pollutants (Qutob et al., 2022).
1,2,4-Triazole Derivatives in Biological Research
The chemistry and biological significance of 1,2,4-triazole derivatives were reviewed, emphasizing their antimicrobial, antifungal, and anti-inflammatory activities. This review highlights the importance of triazole derivatives in the development of new biologically active substances (Ohloblina, 2022).
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R)-4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3/t16-,17-,18+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADINWQVDJMMULQ-INDMIFKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@](CO[C@H]1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150177 |
Source


|
| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383173-65-7 |
Source


|
| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)



![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)